![molecular formula C5H11NO2 B1601798 Methyl 2-(methylamino)propanoate CAS No. 52060-77-2](/img/structure/B1601798.png)
Methyl 2-(methylamino)propanoate
Overview
Description
“Methyl 2-(methylamino)propanoate” is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as “Methyl 2-methyl-3-(methylamino)propanoate” and "Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(methylamino)propanoate” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 131.173 Da .Scientific Research Applications
Bioavailability and Neurotoxicity Studies
Methyl 2-(methylamino)propanoate, also referred to as 2-amino-3-(methylamino)-propanoic acid (BMAA), has been researched in the context of neurotoxicity and bioavailability. A study conducted by Duncan et al. (1992) found that after oral dosing, 80% of administered BMAA was absorbed into systemic circulation in cynomolgous monkeys, suggesting high oral bioavailability and potential implications for neurotoxicity (Duncan et al., 1992).
Applications in Cardiovascular Disease Treatment
Research has also explored the use of compounds related to methyl 2-(methylamino)propanoate in treating cardiovascular diseases. Taddei et al. (2002) characterized racemic propanoic acid, 2-methyl-5,6,7,8-tetrahydro-6-(methylamino)-1,2-naphthalenediyl ester hydrochloride (CHF-1035), a DA2 dopaminergic receptor/alpha2 agonist and beta blocker, using vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry (Taddei et al., 2002).
Synthesis and Pharmaceutical Applications
The synthesis and resolution of BMAA, a synonym for methyl 2-(methylamino)propanoate, have been documented in the scientific literature. Hu & Ziffer (1990) described the synthesis of this compound from α-acetamidoacrylic acid and [15N]-methylamine, which has implications for pharmaceutical applications (Hu & Ziffer, 1990).
Exploration in Herbicide Functionality
Methyl 2-(methylamino)propanoate derivatives have been studied for their herbicidal effects. Shimabukuro et al. (1978) investigated methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, finding it to function as a strong auxin antagonist, affecting root growth and development in plants like wild oat and wheat (Shimabukuro et al., 1978).
Studies on Drug Synthesis and Formulation
The compound has been used in the synthesis of various pharmaceuticals. For example, Zhong et al. (1999) described the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of RWJ-53308, a GP IIb/IIIa antagonist (Zhong et al., 1999).
Cancer Therapy Research
In the field of cancer therapy, Budama-Kilinc et al. (2020) developed a novel nanosize drug candidate using a compound similar to methyl 2-(methylamino)propanoate, aiming to provide a controlled release formulation for effective cancer treatment (Budama-Kilinc et al., 2020).
Chemical and Physical Property Analysis
Research by Venkat et al. (2010) included the study of the physical properties like density and surface tension of aqueous solutions containing compounds related to methyl 2-(methylamino)propanoate, which is crucial for understanding its behavior in different chemical processes (Venkat et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(methylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUHUKRJAOTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551212 | |
Record name | Methyl N-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)propanoate | |
CAS RN |
52060-77-2 | |
Record name | Methyl N-methylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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